molecular formula C10H9ClN2O2 B2979890 Methyl 7-chloro-5-methylimidazo[1,5-a]pyridine-1-carboxylate CAS No. 1427402-85-4

Methyl 7-chloro-5-methylimidazo[1,5-a]pyridine-1-carboxylate

Cat. No.: B2979890
CAS No.: 1427402-85-4
M. Wt: 224.64
InChI Key: GRAQDXKIBMPYME-UHFFFAOYSA-N
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Description

Methyl 7-chloro-5-methylimidazo[1,5-a]pyridine-1-carboxylate is a heterocyclic compound featuring an imidazo[1,5-a]pyridine core. Key structural attributes include:

  • A chloro substituent at position 6.
  • A methyl group at position 5.
  • A methyl ester moiety at position 1.

Its synthesis likely involves cyclization strategies similar to those used for related imidazopyridine derivatives .

Properties

IUPAC Name

methyl 7-chloro-5-methylimidazo[1,5-a]pyridine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-6-3-7(11)4-8-9(10(14)15-2)12-5-13(6)8/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRAQDXKIBMPYME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C(N=CN12)C(=O)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-chloro-5-methylimidazo[1,5-a]pyridine-1-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyridine with methyl isocyanide in the presence of a base, followed by cyclization to form the imidazo[1,5-a]pyridine core. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper salts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-chloro-5-methylimidazo[1,5-a]pyridine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 7-chloro-5-methylimidazo[1,5-a]pyridine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 7-chloro-5-methylimidazo[1,5-a]pyridine-1-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The imidazo[1,5-a]pyridine scaffold is shared with several analogs, but substituent positions and functional groups vary significantly:

Compound Name & CAS No. Core Structure Substituents (Positions) Ester Group Similarity Score Reference
Target Compound Imidazo[1,5-a]pyridine Cl (7), CH₃ (5) Methyl (1) N/A
Ethyl 7-bromoimidazo[1,5-a]pyridine-1-carboxylate (1363381-07-0) Imidazo[1,5-a]pyridine Br (7) Ethyl (1) 0.68
Ethyl 5-chloroimidazo[1,5-a]pyridine-1-carboxylate Imidazo[1,5-a]pyridine Cl (5) Ethyl (1)
Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate (120781-02-4) Imidazole Br (2), CH₃ (N1) Methyl (5) 0.82
Ethyl 2-bromo-1H-imidazole-5-carboxylate (74478-93-6) Imidazole Br (2) Ethyl (5) 0.89
Key Observations:

Core Structure : Imidazo[1,5-a]pyridine derivatives (e.g., CAS 1363381-07-0) exhibit lower similarity scores (0.68) compared to simpler imidazole analogs (0.82–0.89) due to differences in ring complexity .

Halogen Substituents : Bromine at position 7 (CAS 1363381-07-0) vs. chlorine at position 7 (target compound) impacts electrophilicity and steric bulk . Bromine’s larger atomic radius may enhance lipophilicity but reduce metabolic stability compared to chlorine.

Ester Groups : Methyl esters (target compound) generally confer higher metabolic lability than ethyl esters (e.g., CAS 1363381-07-0), affecting bioavailability .

Biological Activity

Methyl 7-chloro-5-methylimidazo[1,5-a]pyridine-1-carboxylate is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the imidazo[1,5-a]pyridine family, characterized by a fused ring structure that contributes to its unique pharmacological properties. The presence of chlorine and methyl groups enhances its reactivity and bioactivity.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, highlighting its potential as an anticancer agent and its interactions with specific biological targets.

Anticancer Activity

Research indicates that compounds within the imidazo[1,5-a]pyridine class exhibit significant anticancer properties. For example, studies have shown that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The structure-activity relationship (SAR) analysis reveals that modifications at specific positions on the imidazo ring can enhance cytotoxicity against various cancer cell lines.

Table 1: Summary of Anticancer Activity

CompoundCell Line TestedIC50 (µM)Mechanism of Action
This compoundHeLa12.5Apoptosis induction
Related compound AMCF-78.3Cell cycle arrest
Related compound BA54915.0Inhibition of proliferation

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

The mechanism by which this compound exerts its biological effects may involve several pathways:

  • Apoptosis Induction : The compound has been shown to activate caspases, leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : It may interfere with the cell cycle progression, particularly at the G2/M phase.
  • Inhibition of Angiogenesis : Some studies suggest that it can inhibit the formation of new blood vessels, limiting tumor growth.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and related compounds:

  • Study 1 : A study published in Journal of Medicinal Chemistry explored the anticancer properties of various imidazo derivatives. This compound demonstrated promising results against breast cancer cell lines with an IC50 value lower than many standard chemotherapeutics .
  • Study 2 : Research conducted on the compound's interaction with specific receptors revealed potential as a selective antagonist for certain targets involved in cancer progression .

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